(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-methylthiazol-5-yl)methanone
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Overview
Description
The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-methylthiazol-5-yl)methanone is a heterocyclic organic molecule that combines the structural features of triazoles, azetidines, and thiazoles. These classes of compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-methylthiazol-5-yl)methanone typically involves multi-step organic reactions:
Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.
Azetidine Ring Formation: The azetidine ring can be formed through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines.
Thiazole Ring Formation: The thiazole ring is typically synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to dihydrotriazoles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted azetidines and thiazoles.
Scientific Research Applications
Chemistry
In chemistry, (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-methylthiazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The triazole and thiazole rings are known for their antimicrobial, antifungal, and anticancer properties. Researchers are exploring its use in drug design and development, particularly for targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of triazoles and thiazoles.
Mechanism of Action
The mechanism of action of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-methylthiazol-5-yl)methanone involves its interaction with biological targets such as enzymes or receptors. The triazole ring can act as a bioisostere for amides, influencing enzyme binding and activity. The thiazole ring can interact with metal ions or other biomolecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylthiazol-5-yl)methanone
- (3-(2H-1,2,4-triazol-2-yl)azetidin-1-yl)(4-methylthiazol-5-yl)methanone
Uniqueness
The unique combination of the 1,2,3-triazole, azetidine, and thiazole rings in (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-methylthiazol-5-yl)methanone provides distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(4-methyl-1,3-thiazol-5-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5OS/c1-7-9(17-6-11-7)10(16)14-4-8(5-14)15-12-2-3-13-15/h2-3,6,8H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXXOYCHHAKCGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CC(C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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